5-((4-Methoxyphenyl)amino)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-(4-methoxyanilino)-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-28-17-8-6-16(7-9-17)23-21-19(14-22)24-20(29-21)15-4-10-18(11-5-15)30(26,27)25-12-2-3-13-25/h4-11,23H,2-3,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNSVNIDODSYMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((4-Methoxyphenyl)amino)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms, efficacy, and safety profiles, based on diverse research findings.
Chemical Structure and Properties
The compound's structure includes:
- Oxazole ring : A five-membered heterocyclic compound containing nitrogen and oxygen.
- Methoxyphenyl group : Contributes to the lipophilicity and biological activity.
- Pyrrolidin-1-ylsulfonyl group : Enhances interaction with biological targets.
Molecular Formula
| Property | Value |
|---|---|
| Molecular Weight | 404.50 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not reported |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in disease pathways.
- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against several cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways like the PI3K/Akt pathway.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro. It appears to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
- Antimicrobial Properties : In vitro assays indicate that it possesses antimicrobial activity against a range of bacterial strains, suggesting potential applications in treating infections.
Efficacy Studies
Several studies have been conducted to assess the efficacy of this compound:
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, the compound was tested against human breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell growth with an IC50 value of 15 µM. The study highlighted the compound's ability to induce apoptosis as confirmed by flow cytometry analysis.
Case Study 2: Anti-inflammatory Effects
A study published in Pharmacology Reports evaluated the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The compound significantly reduced swelling compared to control groups, indicating its potential as an anti-inflammatory agent.
Case Study 3: Antimicrobial Activity
Research published in International Journal of Antimicrobial Agents tested the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antimicrobial agent.
Toxicology Studies
Toxicological assessments have been carried out to evaluate the safety profile of this compound:
- Acute Toxicity : In rodent models, no significant lethality was observed at doses up to 2000 mg/kg.
- Histopathological Examination : Organs were examined post-treatment, revealing no significant pathological changes, suggesting a favorable safety profile.
Side Effects
While promising, further studies are required to fully understand the side effects associated with prolonged use. Current findings indicate mild gastrointestinal disturbances at higher doses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related oxazole- and pyrazole-carbonitrile derivatives, emphasizing substituent effects, synthetic routes, and molecular properties.
Structural and Functional Insights:
Core Heterocycle :
- The oxazole core in the target compound and analogs (e.g., Analog 1–3) offers rigidity and planar geometry, favoring interactions with enzymatic pockets. In contrast, pyrazole derivatives (e.g., the last entry) exhibit greater conformational flexibility, which may broaden their biological target range .
Substituent Effects: Electron-Donating Groups: The 4-methoxyphenyl group in the target compound enhances solubility and hydrogen-bonding capacity compared to Analog 2’s 4-methylbenzyl group . Heteroaromatic Additions: Analog 3’s furan and fluorobenzyl groups introduce steric and electronic complexity, likely improving binding specificity in hydrophobic environments .
Synthetic Accessibility :
- Oxazole derivatives are often synthesized via one-pot multi-component reactions (e.g., Ugi or Biginelli-type), whereas pyrazole-carbonitriles require stepwise condensation or cyclization . Palladium-catalyzed cross-coupling (e.g., in Analog 3) is critical for introducing aryl sulfonyl groups .
Research Findings:
- Biological Activity : While explicit data for the target compound is absent, structurally related oxazole-carbonitriles show inhibitory activity against kinases and ATPases due to their sulfonyl and nitrile motifs . Pyrazole analogs exhibit antimicrobial properties, as seen in Compound 8d (MIC = 1.24 µg/mL against S. aureus) .
- Thermal Stability : Oxazole derivatives generally have higher melting points (e.g., 242–243°C for a pyrimidine-carbonitrile analog) compared to pyrazoles (181–196°C), correlating with their rigid structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
